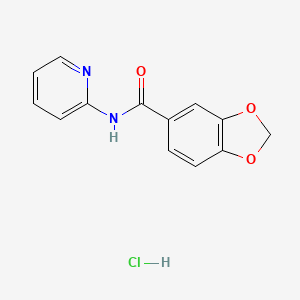![molecular formula C20H26O4 B5139703 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to improve insulin sensitivity and glucose metabolism. It has also been found to reduce blood pressure and improve cardiovascular function.
実験室実験の利点と制限
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for the study of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of research is the development of new synthesis methods to improve the yield and purity of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene and its effects on various signaling pathways. Another area of research is the development of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene-based therapeutics for the treatment of inflammatory diseases, oxidative stress-related disorders, and cancer. Finally, more studies are needed to investigate the long-term effects of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in vivo and its potential toxicity.
合成法
The synthesis of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene involves the reaction of 2,5-dimethylphenol with 1,3-dimethoxy-4-(2-chloroethoxy)benzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dimethylphenoxy)butane in the presence of a palladium catalyst to yield 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene with good yields.
科学的研究の応用
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce oxidative stress and protect against oxidative damage. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-16(2)19(14-15)23-12-5-6-13-24-20-17(21-3)8-7-9-18(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGVFGSUWCTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
